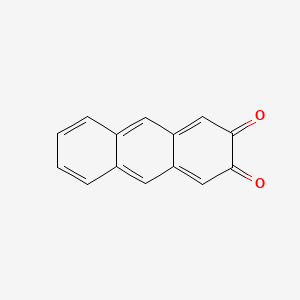
2,9-Di-tert-butyl-1,10-phenanthroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Di-tert-butyl-1,10-phenanthroline is a sterically hindered derivative of 1,10-phenanthroline, a well-known bidentate ligand. This compound is characterized by the presence of two bulky tert-butyl groups at the 2 and 9 positions of the phenanthroline ring, which significantly influence its chemical properties and reactivity .
Métodos De Preparación
The synthesis of 2,9-Di-tert-butyl-1,10-phenanthroline typically involves the alkylation of 1,10-phenanthroline with tert-butyl halides under basic conditions. One common method includes the reaction of 1,10-phenanthroline with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Análisis De Reacciones Químicas
2,9-Di-tert-butyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, particularly when coordinated to metal centers.
Substitution Reactions: The bulky tert-butyl groups provide steric hindrance, making the ligand less susceptible to substitution reactions compared to unsubstituted phenanthroline.
Coordination Chemistry: this compound forms stable complexes with various metal ions, including copper, iron, and ruthenium.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2,9-Di-tert-butyl-1,10-phenanthroline exerts its effects is largely dependent on its role as a ligand in metal complexes. The bulky tert-butyl groups influence the geometry and stability of the metal complexes, affecting their reactivity and photophysical properties. In biological systems, metal complexes of this compound can interact with cellular components, leading to effects such as DNA binding and inhibition of enzyme activity .
Comparación Con Compuestos Similares
2,9-Di-tert-butyl-1,10-phenanthroline is unique due to the steric hindrance provided by the tert-butyl groups, which distinguishes it from other phenanthroline derivatives. Similar compounds include:
1,10-Phenanthroline: The parent compound without tert-butyl groups, which is more reactive and less sterically hindered.
2,9-Dimethyl-1,10-phenanthroline: A derivative with smaller methyl groups at the 2 and 9 positions, offering less steric hindrance compared to tert-butyl groups.
2,9-Dibutyl-1,10-phenanthroline: Another derivative with butyl groups, providing different steric and electronic properties.
Propiedades
Número CAS |
85575-94-6 |
|---|---|
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2,9-ditert-butyl-1,10-phenanthroline |
InChI |
InChI=1S/C20H24N2/c1-19(2,3)15-11-9-13-7-8-14-10-12-16(20(4,5)6)22-18(14)17(13)21-15/h7-12H,1-6H3 |
Clave InChI |
ANJHBIHEJMACHS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NC2=C(C=CC3=C2N=C(C=C3)C(C)(C)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


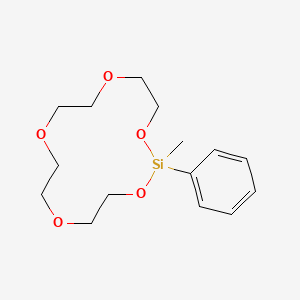
![[1,1-Bis(octyloxy)ethyl]benzene](/img/structure/B14412935.png)
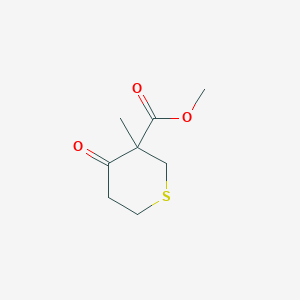
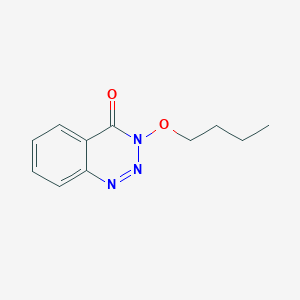
![({[(3R)-3,7-Dimethyloct-6-en-1-yl]oxy}methyl)benzene](/img/structure/B14412944.png)
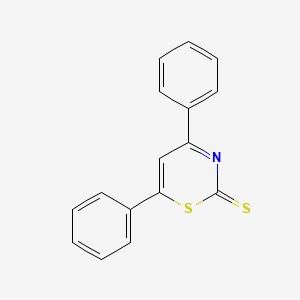

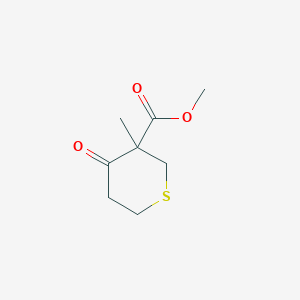
![4-Morpholinepropanol, alpha-[(2-nitro-1H-imidazol-1-yl)methyl]-](/img/structure/B14412984.png)
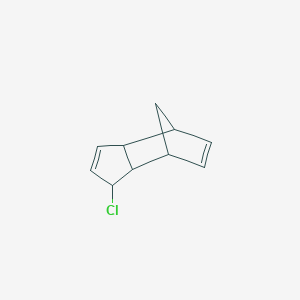
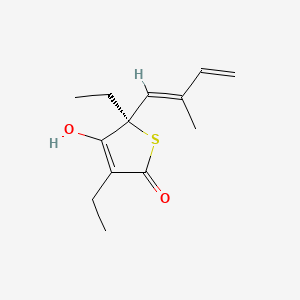
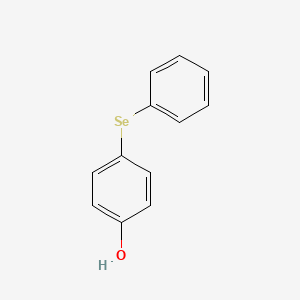
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)propyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B14413007.png)
